Superior Potency in CDC25C Inhibition Compared to the Prototype Inhibitor Menadione
In a direct enzyme inhibition assay using recombinant MBP–CDC25 and 3-O-methylfluorescein phosphate (OMFP) as substrate, BN82002 demonstrated an IC50 of 5.4 μM, whereas the early CDC25 inhibitor menadione showed an IC50 of 18.8 μM under identical conditions [1]. This represents a 3.5-fold improvement in potency.
| Evidence Dimension | IC50 for CDC25C phosphatase inhibition |
|---|---|
| Target Compound Data | 5.4 μM |
| Comparator Or Baseline | Menadione: 18.8 μM |
| Quantified Difference | 3.5-fold more potent |
| Conditions | In vitro enzyme assay using recombinant MBP–CDC25 and OMFP substrate |
Why This Matters
This direct comparison quantifies the enhanced potency of BN82002, justifying its selection over the earlier, less potent prototype inhibitor menadione for studies requiring robust CDC25C inhibition.
- [1] Galcera, M. O., et al. (2004). Synthesis of small molecule CDC25 phosphatases inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(20), 5215-5218. View Source
